1-Boc-5-Cyano-3-formylindole
Overview
Description
1-Boc-5-Cyano-3-formylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The compound this compound features a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a formyl group attached to the indole ring, making it a versatile intermediate in organic synthesis .
Scientific Research Applications
1-Boc-5-Cyano-3-formylindole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and microbial infections.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex indole derivatives.
Biological Studies: It is used in the study of indole-based biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
The synthesis of 1-Boc-5-Cyano-3-formylindole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the following steps:
Protection of the indole nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.
Formylation: The formyl group is introduced using a formylating agent such as Vilsmeier-Haack reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
1-Boc-5-Cyano-3-formylindole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free indole.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Acidic conditions: Trifluoroacetic acid, hydrochloric acid.
Major products formed from these reactions include carboxylic acids, amines, and deprotected indoles .
Mechanism of Action
The mechanism of action of 1-Boc-5-Cyano-3-formylindole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano and formyl groups can participate in various biochemical reactions, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
1-Boc-5-Cyano-3-formylindole can be compared with other indole derivatives such as:
1-Boc-3-formylindole: Lacks the cyano group, making it less versatile in certain synthetic applications.
5-Cyano-3-formylindole: Lacks the Boc protecting group, which may limit its stability and reactivity in some reactions.
The presence of both the Boc and cyano groups in this compound makes it unique and highly useful in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 5-cyano-3-formylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUMALLEGSYCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654306 | |
Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-93-9 | |
Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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